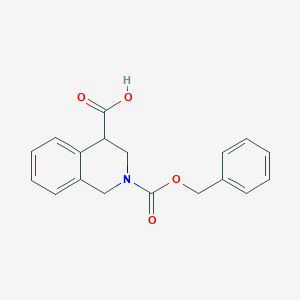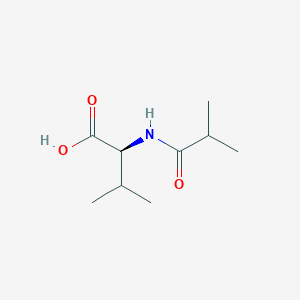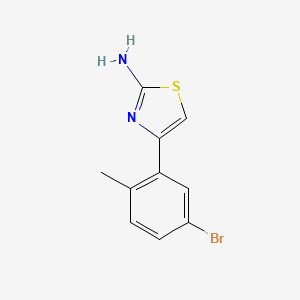![molecular formula C9H18ClNOS B13543593 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride: is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride typically involves multi-step organic synthesis. One common route starts with the formation of the spirocyclic core, followed by functional group modifications to introduce the amine and hydrochloride functionalities. Key steps may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving sulfur and oxygen-containing precursors.
Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient cyclization and amine introduction steps, as well as advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the amine nitrogen.
Aplicaciones Científicas De Investigación
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery efforts, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can confer unique binding properties, potentially leading to high specificity and potency. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Similar spirocyclic structure but with a methyl group and nitrogen atom in the ring.
1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.
Uniqueness
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride is unique due to its specific combination of oxygen and sulfur atoms in the spirocyclic ring, as well as the presence of the amine hydrochloride functionality. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H18ClNOS |
|---|---|
Peso molecular |
223.76 g/mol |
Nombre IUPAC |
9-oxa-1-thiaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c10-8-1-6-12-9(7-8)2-4-11-5-3-9;/h8H,1-7,10H2;1H |
Clave InChI |
JZXRBTNMYJRRRP-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(CCOCC2)CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)
![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)


![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)



![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
